molecular formula C25H28N4O4 B2568662 1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 845807-37-6

1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2568662
CAS RN: 845807-37-6
M. Wt: 448.523
InChI Key: RJEXEYZQXQNQCI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research has shown a variety of synthesis methods and reactivity studies of compounds with similar structures. The transformations of certain ring systems into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds highlight the chemical flexibility and potential utility of these molecules in synthesizing structurally diverse libraries (Kolar, Tiŝler, & Pizzioli, 1996; Roman, 2013). These methodologies can be applied to the synthesis and functionalization of the molecule , potentially leading to novel compounds with unique properties.

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds structurally related to the molecule of interest have been evaluated for their antioxidant, antitumor, and antimicrobial activities. Studies have reported the preparation and screening of pyrazolopyridine derivatives, revealing significant activities in these areas, which suggests that similar compounds, including the one , may possess valuable biological properties worth investigating (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Photophysical and Electroluminescent Properties

Investigations into low-molecular-weight compounds for application in organic light-emitting devices have shed light on the photophysical properties essential for electroluminescent materials (Dobrikov, Aleksandrova, & Dobrikov, 2011). By understanding the structure-activity relationships, researchers can tailor the electronic characteristics of such molecules for better performance in electronic and photonic devices.

Fluorescent Probes for CO2 Detection

The development of fluorescent probes for real-time monitoring of low carbon dioxide levels has demonstrated the utility of compounds with specific functional groups in environmental and biological monitoring (Wang et al., 2015). These findings suggest potential applications of the molecule as a component of sensory materials or devices.

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-15-7-6-12-28-20(16(2)26-24(15)28)22(30)19-21(17-8-10-18(33-5)11-9-17)29(14-13-27(3)4)25(32)23(19)31/h6-12,21,30H,13-14H2,1-5H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSLBJCDNYCAQ-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)OC)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.